REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:11][CH:12]=[CH2:13].Cl[Sn]Cl.O.CC(=O)OCC>O>[C:1]1([CH2:7][CH:8]([OH:9])[CH2:13][CH:12]=[CH2:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.84 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
NiCl2.6H2O
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was vigorously stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
WASH
|
Details
|
The combined organic layer was washed by brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(CC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.75 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |